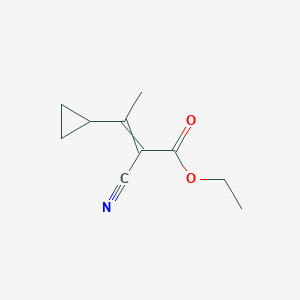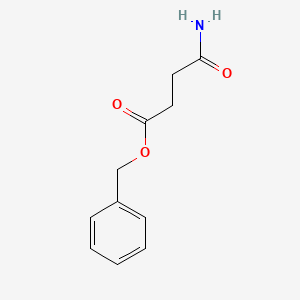
Benzyl 4-amino-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-amino-4-oxobutanoate is a chemical compound that has garnered interest due to its role in various biochemical processes. It is structurally related to benzylsuccinate, which is involved in the anaerobic degradation of toluene. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-amino-4-oxobutanoate can be synthesized through the radical addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase. This reaction occurs under anaerobic conditions and involves the formation of a carbon-carbon bond between the methyl group of toluene and the double bond of fumarate .
Industrial Production Methods
Industrial production of benzylsuccinamate typically involves the use of recombinant microorganisms, such as Escherichia coli, which have been genetically engineered to express the necessary enzymes for the synthesis of benzylsuccinamate. This method leverages the metabolic pathways of these microorganisms to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving benzylsuccinamate include:
Fumarate: Used in the initial synthesis of benzylsuccinamate.
Oxidizing agents: Such as oxygen or other electron acceptors, used in oxidation reactions.
Reducing agents: Used in reduction reactions.
Major Products
The major products formed from the reactions of benzylsuccinamate include benzoyl-CoA and other intermediates involved in the degradation of aromatic compounds .
Scientific Research Applications
Benzyl 4-amino-4-oxobutanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzylsuccinamate involves its conversion to benzoyl-CoA through a series of enzymatic reactions. The initial step is catalyzed by benzylsuccinate synthase, which facilitates the radical addition of toluene to fumarate. This reaction is highly stereospecific and results in the formation of ®-benzylsuccinate, which is then further metabolized to benzoyl-CoA .
Comparison with Similar Compounds
Similar Compounds
Benzylsuccinate: Structurally similar and involved in the same metabolic pathway.
Phenylsuccinate: Another compound that undergoes similar enzymatic reactions.
Benzylmalonate: Shares structural similarities and participates in related biochemical processes.
Uniqueness
Its synthesis and reactions are catalyzed by specialized enzymes, making it a valuable compound for studying radical-type reactions and carbon-carbon bond formation .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |
InChI Key |
ZLSTXEBTAJKDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)

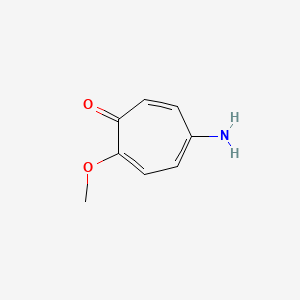
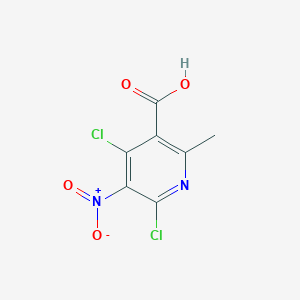
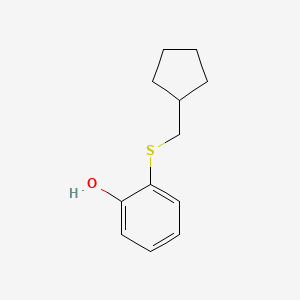
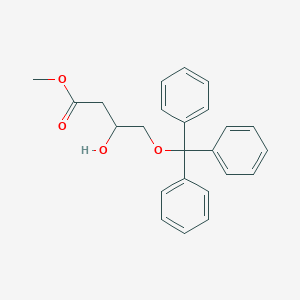

![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)

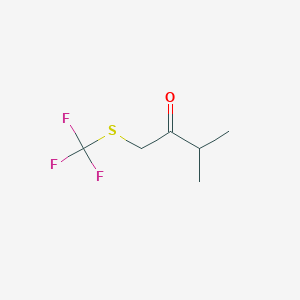
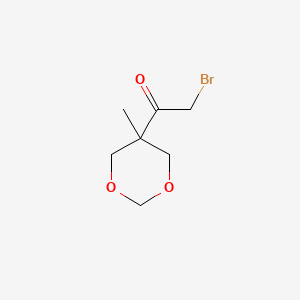
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
